molecular formula C30H14N4O5S2 B11542169 5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]

Katalognummer: B11542169
Molekulargewicht: 574.6 g/mol
InChI-Schlüssel: YPPGXLBIFDZMOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction forms the benzothiazole ring, which is a key component of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are commonly employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] has numerous scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,5’-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzothiazole: A simpler benzothiazole derivative with similar chemical properties.

    2-Mercaptobenzothiazole: Another benzothiazole derivative commonly used in the rubber industry.

    Benzoxazole: A related compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness

Its ability to undergo various chemical reactions and its potential as a fluorescent probe and anti-cancer agent make it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C30H14N4O5S2

Molekulargewicht

574.6 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-yl)-5-[2-(1,3-benzothiazol-2-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C30H14N4O5S2/c35-25-17-11-9-15(13-19(17)27(37)33(25)29-31-21-5-1-3-7-23(21)40-29)39-16-10-12-18-20(14-16)28(38)34(26(18)36)30-32-22-6-2-4-8-24(22)41-30/h1-14H

InChI-Schlüssel

YPPGXLBIFDZMOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=NC8=CC=CC=C8S7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.